Product packaging for Isoflucypram(Cat. No.:CAS No. 1255734-28-1)

Isoflucypram

Cat. No.: B6594648
CAS No.: 1255734-28-1
M. Wt: 399.8 g/mol
InChI Key: JEFUQUGZXLEHLD-UHFFFAOYSA-N
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Description

Isoflucypram is a novel, high-efficacy succinate dehydrogenase inhibitor (SDHI) fungicide and the first representative of a newly established subclass within the FRAC (Fungicide Resistance Action Committee) Group 7 family of complex II inhibitors . Its primary biochemical mode of action involves blocking the ubiquinone binding site of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, thereby inhibiting cellular respiration in fungal pathogens . This compound is distinguished from classical SDHIs by its unusual N-cyclopropyl substitution pattern, which is proposed to confer an altered binding mode to the target site, contributing to its robust and long-lasting efficacy . In agricultural research, this compound demonstrates exceptional activity against major foliar diseases in cereals, including wheat, rye, and barley . It provides effective control against key pathogens such as Zymoseptoria tritici (causing leaf blotch), Puccinia recondita (brown rust), Puccinia striiformis (stripe rust), and Pyrenophora tritici-repentis (yellow leaf spot) . Its physicochemical properties include low aqueous solubility (1.8 mg/L at 20°C and pH 7) and a log P of 4.0, indicating high lipophilicity . The compound has a melting point of 108.8°C and decomposes before boiling . Beyond its agrochemical applications, this compound is also a valuable compound for toxicological and environmental safety studies. Research has shown that it can bind to human serum albumin (HSA), primarily through hydrophobic interactions and hydrogen bonds, causing conformational changes to the protein structure . Furthermore, studies on non-target organisms like zebrafish ( Danio rerio ) have revealed that this compound exposure can induce cardiovascular toxicity, developmental abnormalities, and disrupt erythropoiesis (red blood cell production) . This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClF3N3O B6594648 Isoflucypram CAS No. 1255734-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N3O/c1-10(2)14-7-4-12(20)8-11(14)9-26(13-5-6-13)19(27)15-16(17(21)22)24-25(3)18(15)23/h4,7-8,10,13,17H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFUQUGZXLEHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023707
Record name Isoflucypram
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255734-28-1
Record name Isoflucypram
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoflucypram
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide; isoflucypram
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Record name ISOFLUCYPRAM
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Chemical Discovery and Synthetic Methodologies of Isoflucypram

Genesis from Sulfonyl Carboxamide Lead Compounds

The journey to the discovery of Isoflucypram began with the exploration of sulfonyl carboxamides. nih.govresearchgate.net These initial lead compounds, characterized by a general structure (A), were initially investigated for their potential as herbicides or insecticides. nih.gov However, a specific sulfonyl carboxamide, designated as A6, emerged as a hit compound exhibiting fungicidal activity in greenhouse trials, albeit with an unknown mode of action at the time. nih.govresearchgate.net This pivotal discovery shifted the research focus towards developing novel fungicides based on this chemical scaffold. nih.gov

Systematic Chemical Optimization Strategies

The initial hit compound, A6, served as the foundation for a systematic chemical optimization program. nih.govresearchgate.net This involved modifying three key components of the molecule: the arylsulfonic acid moiety, the amine, and the pyrazole (B372694) acid. nih.govresearchgate.net

Variation of Arylsulfonic Acid Moiety

The optimization process involved exploring various lipophilic sulfonic acids. nih.gov Specifically, combinations of chloro-containing arylsulfonic acids were investigated to enhance the fungicidal profile. nih.gov This led to the identification of compounds A10 and A11, which showed improved efficacy in greenhouse settings. nih.gov However, compound A11, when tested in the field, demonstrated weak efficacy even at high application rates due to rapid degradation. nih.gov

Amine and Pyrazole Acid Optimization

A critical aspect of the optimization was the modification of the amine and pyrazole acid components. nih.govresearchgate.net It was discovered that 3-substituted pyrazole carboxylic acids, particularly 5-fluoro-pyrazol-4-yl carboxylic acids, were crucial for fungicidal efficacy and pointed towards SDH as the mode of action. nih.govresearchgate.net The presence of a cyclopropylamine (B47189) substituent was found to be essential for maintaining activity, as other variations in the amine group were less effective or not tolerated. nih.gov The combination of these optimized fragments led to the development of potent SDH inhibitors. nih.gov

Evolution of N-cyclopropyl-N-benzyl-carboxamides

A significant breakthrough came with the evolution to N-cyclopropyl-N-benzyl-carboxamides. nih.govresearchgate.net This new chemical class was conceptualized by incorporating the lipophilic side-chain of fluopicolide (B166169) onto the N-cyclopropyl amide moiety of compound A11, resulting in compound A13. nih.gov This prototype maintained strong inhibition of SDH in various fungal pathogens. nih.gov Further optimization revealed that replacing the pyridine (B92270) ring in A13 with a phenyl ring was beneficial. nih.gov It was also determined that controlling the dihedral angle between the benzylic moiety and the N-cyclopropyl substituent, often achieved by introducing a bulky ortho substituent, was important for activity. nih.gov This line of optimization ultimately led to the discovery of this compound, which features a unique C1 linker between the phenyl and carboxamide moieties, distinguishing it from other known SDHIs. nih.gov

Key Synthetic Routes and Intermediates

The synthesis of this compound involves the preparation of key intermediates, followed by their condensation to form the final product.

Preparation from 1H-Pyrazole-4-carbonyl chloride Derivatives

A key step in the synthesis of this compound is the reaction of a 1H-Pyrazole-4-carbonyl chloride derivative with an appropriate amine. chemicalbook.com Specifically, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride is a crucial intermediate. nih.govchemicalbook.com This compound is prepared from the corresponding carboxylic acid. justia.com The final step involves the reaction of this pyrazole-4-carbonyl chloride with N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine in a solvent such as chlorobenzene (B131634) at an elevated temperature to yield this compound. chemicalbook.com

Integration of Fluorine-Containing Building Blocks in Synthesis

A predominant strategy in the synthesis of modern agrochemicals, including this compound, is the use of fluorine-containing building blocks. ccspublishing.org.cnnih.govresearchgate.net This approach avoids the challenges of late-stage fluorination. This compound's structure incorporates two key fluorinated moieties on its pyrazole ring: a difluoromethyl group at the 3-position and a fluorine atom at the 5-position. ebi.ac.ukresearchgate.netbcpcpesticidecompendium.org

The synthesis, therefore, relies on the preparation of a pre-fluorinated pyrazole intermediate, specifically 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid or its activated form, the carbonyl chloride. chemicalbook.comebi.ac.uk The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl and thiol groups and acts as a lipophilic hydrogen bond donor, making its incorporation into aromatic rings a significant strategy in medicinal and agricultural chemistry. dokumen.pub The development of synthetic routes for such fluorinated building blocks is crucial for the production of these advanced fungicides. ccspublishing.org.cnlestudium-ias.com

Design Principles and Structure-Guided Synthesis Approaches

The molecular architecture of this compound was the result of a deliberate and structure-guided design process. nih.govcpm-magazine.co.uk Its design introduces two unique structural features that differentiate it from classical SDHIs and place it in a distinct subclass of complex II inhibitors. nih.gov

The first is the substitution of the carboxamide nitrogen with a cyclopropyl (B3062369) group. nih.gov This N-cyclopropyl group was identified as a "clear favorite" during the optimization process and is critical for the compound's high inhibitory potency. nih.govresearchgate.net Interestingly, this moiety does not support the water-mediated hydrogen bonding to serine residues in the enzyme's binding site, which is a common feature for classical SDHIs. nih.gov This suggests a different binding mode. Research comparing analogs showed that the N-cyclopropyl derivative (2a) has significantly higher inhibitory potency (pI50 = 8.6) than the corresponding NH derivative (2b), which would typically be expected to be more potent if it followed the classical binding pattern (see Table 1). nih.gov

The second unique feature is the C1 linker (a single methylene (B1212753) group) connecting the phenyl ring and the carboxamide moiety. nih.gov Most other SDHIs either have no linker (e.g., Bixafen, Fluxapyroxad) or a C2 linker (e.g., Fluopyram). nih.gov Comparative studies demonstrated a clear preference for the C1 linker, which leads to higher efficacy in both in vitro and in-field testing, as well as a broader disease spectrum. nih.gov The combination of these deliberately designed structural elements—the N-cyclopropyl group and the C1 linker—led to the selection of this compound as a fungicide with a well-balanced efficacy profile. nih.gov

Table 1: Inhibitory Potency of N-Substituted Carboxamide Analogs on Botrytis cinerea Complex II Enzymes This table displays the pI50 values, a measure of inhibitory potency, for different N-substituents on the carboxamide structure, with this compound included as a reference. A higher pI50 value indicates greater potency.

CompoundN-Substituent (X)Average pI50 nih.gov
This compound (2a) -cyclopropyl 8.6 (±0.0)
2b -H 6.6 (±0.1)
2c -CH₃ 6.1 (±0.1)
2d -CH₂CH₃ ≤4.20
2e -CH(CH₃)₂ ≤4.20
Data sourced from research on the chemical discovery and binding mode of this compound. nih.gov

Molecular and Biochemical Mechanism of Action

Succinate (B1194679) Dehydrogenase (SDH) as the Primary Molecular Target

The primary mode of action for isoflucypram is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain. nih.govnih.govresearchgate.netresearchgate.netonline-rpd.orgbayer.co.uk SDH is a key enzyme in cellular respiration, and its inhibition disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. apsnet.orggoogleapis.com The Fungicide Resistance Action Committee (FRAC) classifies this compound as a Complex II inhibitor. frac.infonih.gov

Inhibition of Mitochondrial Electron Transport Chain Complex II

This compound specifically targets and binds to the ubiquinone (Q) binding site of the SDH enzyme complex. researchgate.netresearchgate.netonline-rpd.org This binding action blocks the normal electron flow from succinate to ubiquinone, a crucial step in the electron transport chain. apsnet.org The disruption of this process leads to a halt in cellular respiration and ultimately, the death of the fungal pathogen. researchgate.netresearchgate.net

Disruption of Tricarboxylic Acid (TCA) Cycle

The SDH enzyme is an integral part of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. researchgate.netresearchgate.netfrontiersin.orgelifesciences.orgmdpi.com By inhibiting SDH, this compound effectively blocks the oxidation of succinate to fumarate (B1241708) within the TCA cycle. researchgate.netresearchgate.net This disruption leads to an accumulation of succinate and a depletion of other essential intermediates, further crippling the cell's metabolic processes. frontiersin.orgelifesciences.org

Proposed Binding Mode within the Ubiquinone (Q) Binding Site of SDH

The binding of this compound to the Q-site of the SDH enzyme is characterized by several unique structural features that differentiate it from other SDHI fungicides. nih.govnih.govresearchgate.netresearchgate.net

Distinctive N-Cyclopropyl Substitution Influence on Binding

A key and unusual feature of this compound's molecular structure is the presence of an N-cyclopropyl group on the carboxamide nitrogen. nih.govnih.govresearchgate.netresearchgate.netbayer.co.uk This substitution is significant because, unlike classical SDHIs that typically possess a secondary carboxamide, this compound has a tertiary carboxamide. nih.govnih.gov This structural difference prevents the formation of a water-mediated hydrogen bond to the serine residue (Ser83C) in the ubiquinone binding site, a common interaction for many other SDHIs. nih.gov The N-cyclopropyl moiety is crucial for the compound's high intrinsic activity and broad-spectrum efficacy. bayer.co.uk

Role of the C1 Linker Between Carboxamide and Phenyl Moieties

Another distinguishing characteristic of this compound is the presence of a single carbon (C1) linker that connects the carboxamide and the phenyl ring. nih.gov This is in contrast to other SDHIs which may have no linker or a two-carbon (C2) linker. nih.gov Research comparing compounds with a C1 linker to those without has demonstrated a clear preference for the C1 linker, indicating its importance for the potent inhibitory activity of this compound. nih.gov

Comparison with Classical SDHI Binding Paradigms

The binding mode of this compound represents a departure from the classical understanding of SDHI-target interactions. nih.govnih.govresearchgate.net While it shares some similarities with other SDHIs, such as the carboxamide oxygen forming a hydrogen bond with a conserved tryptophan residue and the pyrazole (B372694) moiety interacting with a histidine residue, the N-cyclopropyl substitution fundamentally alters its binding. nih.gov This unique binding mode has led to the creation of a new subclass for this compound within the FRAC C2 group of SDHIs, designated as N-cyclopropyl-N-benzyl-carboxamides. nih.gov

Data Tables

Table 1: Key Structural Features of this compound and Their Functional Significance

Structural FeatureLocationFunctional Significance
N-cyclopropyl groupCarboxamide nitrogenEnhances intrinsic activity and prevents typical water-mediated hydrogen bonding. nih.govbayer.co.uk
C1 linkerBetween carboxamide and phenyl moietiesContributes to higher inhibitory potency compared to compounds without a linker. nih.gov
Pyrazole ringCore of the moleculeInteracts with a histidine residue in the SDH binding site. nih.gov
Chloro-substituted phenyl ringAttached to the C1 linkerBinds into a hydrophobic pocket within the enzyme. nih.gov

Table 2: Comparison of this compound with Classical SDHI Fungicides

CharacteristicThis compoundClassical SDHIs (e.g., Bixafen, Boscalid)
Carboxamide typeTertiarySecondary
Linker between carboxamide and phenylC1 linkerNone or C2 linker
Hydrogen bonding to Ser83CNot supportedTypically forms a water-mediated hydrogen bond
FRAC SubclassN-cyclopropyl-N-benzyl-carboxamideVarious (e.g., Pyrazole-4-carboxamides)

Hydrogen Bonding and Hydrophobic Interactions at the Target Site

The binding of this compound to its target site, the ubiquinone binding pocket of the succinate dehydrogenase (SDH) enzyme, is characterized by a specific combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net This interaction is distinct from many other SDHI fungicides, particularly due to this compound's unique N-cyclopropyl group. nih.gov

The postulated binding mode suggests that the carboxamide oxygen of the this compound molecule forms a crucial hydrogen bond with the amine (NH) sidechain of a conserved tryptophan (Trp) residue within the binding site. nih.gov Furthermore, the pyrazole ring of this compound establishes a second hydrogen bond, this time with the amine (NH) sidechain of a histidine (His) residue. nih.gov

A significant portion of the molecule engages in hydrophobic interactions. The chloro-substituted phenyl ring is positioned to fit into a hydrophobic pocket within the enzyme, an interaction characteristic for fungicides and nematicides targeting this site. nih.gov

A key difference in this compound's binding compared to the majority of SDHIs is the role of its N-cyclopropyl group. nih.gov In many classical SDHIs, a secondary carboxamide function facilitates a water-mediated hydrogen bond to a serine residue (Ser83C) in the ubiquinone binding site. nih.gov However, the N-cyclopropyl substituent in this compound does not support this water-mediated bridge. nih.gov It is proposed that the high affinity of this compound is partly due to the entropic gain from the expulsion of this water molecule from the binding pocket, which more than compensates for the absence of the hydrogen bond. nih.gov

Table 1: Postulated Molecular Interactions of this compound at the SDH Target Site

Interacting Moiety of this compoundType of InteractionTarget Amino Acid Residue
Carboxamide OxygenHydrogen BondTryptophan (Trp)
Pyrazole MoietyHydrogen BondHistidine (His)
Chloro-substituted Phenyl RingHydrophobic InteractionHydrophobic Pocket
N-cyclopropyl GroupDoes not support water-mediated hydrogen bondingSerine (Ser83C)

Data sourced from scientific literature detailing the postulated binding mode of this compound. nih.gov

Enzymatic Inhibition Assays and Biochemical Affinity Data

Biochemical assays have been instrumental in quantifying the inhibitory potency of this compound and related analogues on the target enzyme, complex II (succinate dehydrogenase). nih.gov The affinity is often expressed as a pI50 value, which is the negative logarithm of the concentration required for 50% inhibition (IC50). A higher pI50 value indicates greater inhibitory potency.

In a biochemical assay using the complex II enzyme from Botrytis cinerea, this compound demonstrated extraordinarily high affinity, with a pI50 value of 8.6. nih.govresearchgate.net This high value is notable when compared to other related compounds where the N-cyclopropyl group was replaced or the linker between the phenyl and carboxamide moiety was altered. nih.gov

For instance, substituting the N-cyclopropyl group with a hydrogen atom resulted in a significantly lower pI50 value of 5.50 (±0.10). researchgate.net This highlights the critical role of the N-cyclopropyl moiety in the potent inhibitory activity of this compound. nih.gov The unique substitution pattern prompted the Fungicide Resistance Action Committee (FRAC) to create a new subclass for this compound within the C2 group of SDHIs, designated as N-cyclopropyl-N-benzyl-carboxamides. nih.govfrac.info

Table 2: Biochemical Affinity (pI50) of this compound and Analogs against Botrytis cinerea Complex II Enzyme

CompoundN-Substituent (X)LinkerpI50 Value (-log IC50)
This compound Cyclopropyl (B3062369) -CH2- 8.6 (±0.0)
2bH-CH2-5.50 (±0.10)
2cPropargyl-CH2-6.67 (±0.09)
2dAllyl-CH2-4.93
2gIsopropyl-CH2-≤4.20
2jCyclopentyl-CH2-≤4.20
5aCyclopropyl-CH2-7.40 (±0.10)
5gCyclopropyl-CH2-CH2-8.17 (±0.12)

Data derived from enzymatic inhibition assays on complex II from Botrytis cinerea. nih.govresearchgate.net The pI50 of this compound is provided as a reference. nih.govresearchgate.net

Structure Activity Relationships Sar and Derivative Research

Elucidation of Key Structural Motifs for Fungicidal Efficacy

The fungicidal power of isoflucypram is not attributed to a single feature but rather to the synergistic effect of several well-defined structural motifs. The optimization process systematically varied the pyrazole (B372694) acid, the amine, and the aryl components to identify the most potent combination. researchgate.net

The discovery process highlighted that the acid moiety of the molecule plays a crucial role. Early investigations into related sulfonyl carboxamides revealed that 3-substituted pyrazole carboxylic acids were vital for fungicidal activity. researchgate.net Specifically, the introduction of a 5-fluoro-pyrazol-4-yl carboxylic acid was found to be essential for efficacy, guiding the research toward compounds that function as SDH inhibitors. nih.govresearchgate.net Further studies confirmed a clear trend regarding the key role of this 5-fluoro substituent on the pyrazole ring. researchgate.net In the broader class of pyrazole-4-carboxamide fungicides, of which this compound is a member, the 5-position of the pyrazole ring is typically substituted with a small, sterically hindered group such as hydrogen or a halogen. researchgate.net

The substituent at the ortho-position of the phenyl ring has a profound impact on the compound's activity. researchgate.net Research has shown that a bulky substituent in this position is necessary to control the dihedral angle between the benzylic moiety and the N-cyclopropyl group. researchgate.net

Systematic replacement of the 2-trifluoromethyl (2-CF3) group with other substituents demonstrated that small alkyls, halogens, and even larger trialkyl silane (B1218182) groups could yield compounds with very high activity. nih.govresearchgate.net The structure-activity relationship for the ortho-phenyl substituent was determined to be: 2-iPr > 2-CF3 ≥ 2-I > 2-TMS (trimethyl silane). nih.govresearchgate.net Derivatives with a 2-isopropyl (2-iPr) substituent consistently showed the most potent activity in cellular tests against the fungal pathogen Zymoseptoria tritici. nih.gov

Table 1: Effect of Ortho-Phenyl Substituents on Fungicidal Activity against Zymoseptoria tritici nih.gov
Ortho-Phenyl SubstituentED₅₀ (mg/L)
2-isopropyl0.02
2-trifluoromethyl0.05
2-iodo0.05
2-trimethyl silane0.06

The N-cyclopropyl group is another unique and critical structural feature of this compound, distinguishing it within the SDHI class. nih.gov The SAR for the amide nitrogen substitution is exceptionally sharp, with the N-cyclopropyl group being the "clear favorite". researchgate.net It was found to be almost the only tolerated substitution on the amide nitrogen. nih.gov

The only other substitution that retained a portion of the fungicidal activity was the 2-methylcyclopropyl group. nih.govresearchgate.net Critically, analogous compounds where the cyclopropyl (B3062369) group was absent (NH analogues) were found to be mostly inactive, confirming that the N-cyclopropyl derivatives are not merely pro-drugs but are directly responsible for the molecule's binding and activity. nih.govresearchgate.net This unusual N-cyclopropyl substitution pattern suggests an altered binding mode within the ubiquinone binding site of the target enzyme. researchgate.net

Impact of Ortho-Phenyl Substituents on Activity (e.g., 2-iPr, 2-CF3)

Development and Evaluation of this compound Analogs and Derivatives

The journey to this compound involved the synthesis and evaluation of numerous analogs, driven by a "mix and match" approach combined with targeted chemical optimization. nih.gov

The discovery of this compound originated from an early lead class of sulfonyl carboxamides. researchgate.net From this starting point, a systematic variation of the three main components—the arylsulfonic acid, the amine, and the pyrazole acid—was undertaken. nih.govresearchgate.net

Pyrazole Moiety: The initial 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid was compared with over 200 other five- and six-membered rings. This extensive work reaffirmed that the classical pyrazoles, particularly those with a 5-fluoro substituent, were the best for broad-spectrum activity. researchgate.net

Aryl Moiety: The pyridine (B92270) ring in early prototypes was replaced by a phenyl ring, which proved effective. Further optimization focused on the substituents on this phenyl ring, leading to the discovery of the highly effective ortho-substituted compounds. researchgate.net

Amide Moiety: Various small amines were investigated. The introduction of the N-cyclopropyl group on the amide moiety, combined with an N-benzyl group, defined a new chemical class and was a important step towards the final structure of this compound. researchgate.net

This comprehensive approach of modifying each moiety led to the synthesis of highly active derivatives, from which this compound was selected for its optimal balance of efficacy and safety. nih.gov

In the broader search for novel fungicides, chemical classes beyond pyrazole carboxamides are continuously being explored. One such area is the development of sulfoximine (B86345) derivatives. nih.govnih.gov Research has led to the synthesis of novel sulfoximine compounds incorporating nitroguanidine (B56551) moieties, which have demonstrated significant antifungal properties. nih.gov

While structurally distinct from this compound, this research highlights an important direction in fungicide development: the exploration of unique functional groups to identify new modes of action or overcome resistance. nih.gov Several of these synthesized sulfoximine derivatives have shown excellent activity against a range of plant pathogens. nih.govnih.gov

Table 2: In Vitro Fungicidal Activity (EC₅₀) of Novel Sulfoximine Derivatives nih.gov
CompoundPyricularia grisea (µg/mL)Sclerotinia sclerotiorum (µg/mL)
6c₂>503.64
6c₄1.2810.35
6c₅1.1712.86
6c₆1.6815.21
Boscalid (B143098) (Reference)3.564.21

This parallel research into classes like sulfoximines underscores the ongoing effort to diversify the chemical tools available for crop protection. nih.gov

Systematic Modification of Aryl, Amide, and Pyrazole Moieties

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical methodology employed to understand the relationship between the chemical structures of compounds and their biological activities. In the context of the fungicide this compound, QSAR studies are instrumental in predicting the fungicidal efficacy of novel derivatives and in understanding the structural features that govern its interaction with the target enzyme, succinate (B1194679) dehydrogenase (SDH).

In silico simulations and QSAR models that utilize machine learning algorithms are key strategies for screening potent fungicide combinations and for mitigating fungicide resistance. nih.gov These models aim to build a numerical relationship between the chemical properties of ligands and their bioactivity, using parameters like binding affinity as an input variable. nih.gov For instance, a study aimed to identify antifungal agents that could combat resistance in pathogens like Plasmopara viticola and Botrytis cinerea by combining thermodynamic analysis with machine learning. nih.gov

However, the predictive accuracy of a QSAR model is highly dependent on the training and validation data sets. In one such study, a QSAR model developed to predict binding affinity to the G143A-mutated cytochrome b of Plasmopara viticola initially showed poor performance, with a coefficient of determination (R²) of only 0.05 for the external validation set. nih.gov Visual inspection revealed that this compound, along with several other fungicides, fell outside the model's applicability domain, which contributed to the low prediction accuracy. nih.gov The presence of fluorine and multiple heterocyclic nitrogen atoms in this compound's structure was noted as a potential reason for its outlier status. nih.gov After removing these outliers, the model's R² value improved significantly to 0.63, demonstrating an acceptable level of prediction accuracy. nih.gov

This highlights a crucial aspect of QSAR modeling: the definition of the model's applicability domain and the careful selection of compounds for the training set are paramount for generating robust and predictive models. While this compound itself can be challenging for certain models to predict accurately, it serves as an important reference compound in the development of new SDHI fungicides. nwafu.edu.cn

Table 1: QSAR Model Performance Before and After Outlier Removal nih.gov
Model IterationCoefficient of Determination (R²)Notable Outliers RemovedModel Predictive Accuracy
Initial Model0.05NonePoor
Refined Model0.63This compound, Penthiopyrad, Picarbutrazox, MetominostrobinAcceptable

Computational Approaches for Predictive SAR

The development of predictive SAR for this compound and related fungicides relies on a variety of modern in silico methods that complement experimental screening. researchgate.net These computational tools allow for the prediction of activity and other properties before a compound is synthesized, thereby streamlining the discovery process. researchgate.net

Machine Learning and Automated QSAR: A prominent approach involves the use of automated QSAR platforms that incorporate machine learning. nih.gov For example, the Schrödinger AutoQSAR model is a machine-learning tool that constructs numerical models with minimal inputs to interpret the relationship between the bioactivity and chemical properties of ligands. nih.gov This method was used to evaluate fungicides screened through docking simulations, with binding affinity serving as the key input variable. nih.gov Such approaches can rapidly build and validate numerous QSAR models to identify the best-performing ones for a given set of compounds.

2D and 3D-QSAR: Other established computational techniques include two-dimensional (2D) and three-dimensional (3D) QSAR studies. mdpi.comresearchgate.net

2D-QSAR models correlate biological activity with 2D structural descriptors, such as topological indices, connectivity, and physicochemical properties (e.g., electronegativity, polarizability). mdpi.com These models are computationally efficient and can yield robust predictions when applied to structurally related compounds. mdpi.com

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D conformation of molecules and their surrounding steric and electrostatic fields. researchgate.net These models can provide detailed insights into how specific spatial arrangements and electronic properties of a molecule influence its interaction with a biological target, guiding the rational design of more potent derivatives. researchgate.net

Molecular Docking and Dynamics: While not strictly QSAR methods, molecular docking and molecular dynamics simulations are often used in conjunction with QSAR to build a more comprehensive predictive model. researchgate.netresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a target protein, providing crucial information about binding modes and key interactions. researchgate.netresearchgate.net For this compound, understanding its binding within the ubiquinone binding site of the SDH enzyme is critical. researchgate.net Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. researchgate.net The outputs from these simulations, such as binding energy, can be used as descriptors in subsequent QSAR analyses.

In one study, this compound was identified as a top prediction for withstanding the G143A mutation in the cytochrome b of Botrytis cinerea based on docking studies. nih.gov However, in a different model for Plasmopara viticola, it showed high predicted affinity but low original affinity, rendering it unsuitable for that specific validation set. nih.gov This demonstrates the complexity and context-dependency of computational predictions, where a compound's predicted efficacy can vary significantly depending on the target organism and specific mutations present. nih.gov


Fungicidal Efficacy and Agronomic Performance

Spectrum of Activity against Key Phytopathogenic Fungi

Isoflucypram demonstrates a broad spectrum of activity, effectively controlling major foliar diseases that impact cereal production worldwide. mdpi.combayer.com Its development marks a significant advancement in the SDHI class of fungicides, offering a new tool for managing diseases that can cause yield losses of up to 40% if left untreated. bayer.com

Control of Cereal Leaf Diseases

Field trials have consistently shown that this compound provides excellent control of several key leaf diseases in cereals. researchgate.net Its efficacy extends to some of the most challenging and yield-limiting pathogens.

Zymoseptoria tritici (Septoria tritici): As a primary target for cereal fungicides, this compound has proven highly effective against Zymoseptoria tritici, the causal agent of Septoria leaf blotch. nih.govgoogle.com In trials, it has demonstrated strong protectant and curative activity, often outperforming previous benchmark standards. cpm-magazine.co.uk

Puccinia recondita (Brown Rust): this compound is very effective in controlling brown rust, a significant disease in wheat and other cereals. nih.govgoogle.com

Rhynchosporium secalis (Leaf Scald): This fungicide provides effective control of leaf scald in barley and rye. nih.govgoogle.com

Pyrenophora teres (Net Blotch): this compound shows high efficacy against net blotch, a common and damaging disease in barley. researchgate.netgoogle.com

Claviceps purpurea (Ergot): Research has surprisingly revealed that foliar application of this compound is effective in controlling Claviceps purpurea and reducing the formation of its sclerotia in cereals, particularly in hybrid wheat. google.com

Table 1: Efficacy of this compound against Key Cereal Pathogens

Pathogen Disease Efficacy Level
Zymoseptoria tritici Septoria Leaf Blotch High nih.govcpm-magazine.co.uk
Puccinia recondita Brown Rust High nih.gov
Rhynchosporium secalis Leaf Scald High nih.gov
Pyrenophora teres Net Blotch High researchgate.net

Efficacy Against Specific Fungal Species

Beyond the primary cereal leaf diseases, this compound's spectrum of activity includes other important fungal pathogens. It has demonstrated dependable, broad-spectrum activity against the principal foliar threats to cereal crops. bayer.co.uk Research has also highlighted its in vitro activity against a range of fungi, indicating a broad intrinsic fungicidal potential. nih.gov

Translocation and Persistence within Plant Tissues

A key attribute of this compound is its unique behavior within the plant, which underpins its long-lasting protective capabilities. researchgate.netmdpi.com

Mechanism of Slow and Steady Translocation in Cereal Leaves

Once applied, this compound is absorbed by the plant and undergoes a process of slow and steady translocation. researchgate.net This movement occurs within the xylem, the plant's water-conducting tissue, allowing the active ingredient to move from the base of the leaf towards the tip. researchgate.netsprayers101.com This controlled and gradual distribution ensures that the entire leaf is protected over an extended period.

Contribution to Long-Lasting Efficacy

The slow but continuous translocation of this compound is a major contributor to its remarkable and long-lasting efficacy. researchgate.netmdpi.com This persistence ensures that the plant remains protected from fungal pathogens for a significant duration, which is a critical factor in achieving optimal disease control and securing yield potential. bayer.combayer.com This extended green leaf area retention has been observed in trials, where this compound-treated crops maintained more green tissue for longer periods compared to other treatments. cpm-magazine.co.uk

Comparative Performance in Research Trials

In numerous research and on-farm trials, products containing this compound have consistently demonstrated superior performance compared to existing market standards in terms of both disease control and, consequently, yield. researchgate.net

In UK trials, a formulation of this compound, fluopyram (B1672901), and prothioconazole (B1679736) (Plaxium®) showed a distinct advantage in efficacy and yield response over a mixture of bixafen, fluopyram, and prothioconazole (Ascra® Xpro®). ahdb.org.uk Against Septoria tritici, the this compound-based product performed comparably to other high-performing fungicides like those containing mefentrifluconazole (B3027861) or fenpicoxamid. cpm-magazine.co.ukahdb.org.uk

One farm trial reported that a treatment of this compound plus prothioconazole yielded an additional 0.24 tonnes per hectare over the farm's standard treatment. bayer.co.uk Another trial in 2020, despite low disease pressure, recorded a 0.5 t/ha yield increase in this compound-treated crops compared to the untreated control. cpm-magazine.co.uk

Table 2: Comparative Yield Data from Research Trials

Trial Description This compound Treatment Standard/Control Treatment Yield Advantage
Farm Trial (Dorset, UK) This compound + prothioconazole Revystar® + Arizona™ +0.24 t/ha bayer.co.uk
AICC Trial (2020) This compound Untreated +0.5 t/ha cpm-magazine.co.uk

These results underscore the significant agronomic benefits of incorporating this compound into cereal disease management programs, leading to enhanced disease control and improved yields. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Bixafen
Fenpicoxamid
Fluopyram
Mefentrifluconazole

Mechanisms of Fungal Resistance and Resistance Management

Occurrence of Resistance in Fungal Populations

The Fungicide Resistance Action Committee (FRAC) classifies the risk of resistance developing to SDHI fungicides as medium to high. nzpps.orgfrac.info This risk is primarily due to the potential for single-site mutations in the target gene. nzpps.org Resistance to the SDHI class is not a new phenomenon; cases have been documented in at least 14 different fungal pathogens. researchgate.net Field-level resistance has been identified in various pathogens, including Botrytis cinerea (grey mould) in grapes, Venturia inaequalis (apple black spot) in apples, and Pyrenophora teres (net blotch) in barley. frac.info In New Zealand, sensitivity tests have confirmed isolates of Alternaria solani (potato early blight) and Stemphylium vesicarium (stemphylium leaf blight of onion) with varying degrees of resistance to SDHIs. nzpps.org While this compound is a newer molecule, the history of older SDHIs, such as the widespread resistance to boscalid (B143098), underscores the selection pressure these fungicides exert and the potential for resistance to emerge. nzpps.orgnih.gov

Molecular Basis of SDHI Resistance

Resistance to SDHI fungicides is primarily understood at the molecular level as a result of modifications to the fungicide's target site.

The target for this compound and all other SDHI fungicides is the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain. researchgate.netfrac.info This enzyme is composed of four protein subunits (SDHA, SDHB, SDHC, SDHD). The binding pocket where the fungicide acts is formed by the SDHB, SDHC, and SDHD subunits. nih.govonline-rpd.org Mutations in the genes that code for these three subunits can alter the structure of the binding site, which reduces the fungicide's ability to attach and inhibit the enzyme. nih.gov This leads to a decrease in the fungicide's effectiveness. Such target-site mutations are the most common mechanism conferring resistance to SDHIs in fungal pathogens. frac.infofrac.info

Specific point mutations, which are changes in a single amino acid in the protein sequence, have been identified as responsible for resistance. The location and nature of this amino acid substitution determine the level of resistance against different SDHI fungicides. frac.info For example, mutations in the SDHB subunit are frequently found. A common mutation involves the change of proline to leucine (B10760876) at position 225 (P225L). frac.infofrac.info Another well-documented mutation is the substitution of histidine at position 272 with either tyrosine (H272Y) or arginine (H272R). frac.info The impact of a specific mutation can vary between different pathogen species and different SDHI chemicals. frac.info

Table 1: Common Target-Site Mutations Conferring SDHI Resistance

Gene Subunit Codon Position* Amino Acid Change
SDHB 225 Proline (P) → Leucine (L)
SDHB 257 Histidine (H) → Tyrosine (Y)
SDHB 272 Histidine (H) → Tyrosine (Y) / Arginine (R)
SDHC 134 Serine (S) → Arginine (R)
SDHD 123 Histidine (H) → Glutamine (Q)

*Codon numbering can vary depending on the fungal species. The positions listed are commonly referenced examples.

Target-Site Mutations in sdh Genes (e.g., SDHB, SDHC, SDHD)

Cross-Resistance Patterns Among SDHI Fungicides

A fundamental principle for resistance management is that all SDHI fungicides are part of the same cross-resistance group (FRAC Group 7). frac.info This means that a mutation conferring resistance to one SDHI is likely to confer some level of resistance to others. nzpps.org However, the patterns of cross-resistance are complex. frac.info The degree of resistance conferred by a specific mutation can vary significantly between the different SDHI active ingredients. nzpps.orgfrac.info

This variability is due to structural differences among the various SDHI molecules and how they interact with the mutated target site. frac.info this compound belongs to a unique chemical subgroup, N-cyclopropyl-N-benzyl-pyrazole-carboxamides. researchgate.netfrac.info It is co-formulated with fluopyram (B1672901), another SDHI from a different subgroup (pyridinyl-ethyl-benzamide). bayer.co.uk This pairing is strategic because they exhibit incomplete cross-resistance patterns; a shift in pathogen sensitivity to one of these SDHIs may not equally affect the other, providing more robust control. bayer.co.uk For instance, some mutations that confer high resistance to boscalid may have a lesser impact on the efficacy of fluopyram or this compound. ndsu.edu

Table 2: Illustrative Cross-Resistance Patterns for Specific Mutations

Mutation Resistance Level to Boscalid Resistance Level to Fluopyram Potential Resistance to this compound
SDHB H272Y High Low to Moderate Low to Moderate
SDHB P225L High High Moderate to High
SDHC S134R Moderate Low Low

Note: This table provides a generalized illustration. Actual resistance levels are pathogen-specific and can vary.

Strategies for Resistance Management in Agricultural Systems

To delay the development of resistance and maintain the long-term effectiveness of this compound, proactive resistance management strategies are essential. frac.infocpm-magazine.co.uk

Effective resistance management is a core component of an Integrated Pest Management (IPM) program. bayer.co.uk Rather than relying solely on chemical controls, IPM incorporates multiple tactics. For managing SDHI resistance, key strategies include:

Use in Mixtures: SDHI fungicides like this compound should always be applied in mixtures with effective fungicides from a different mode-of-action group. nzpps.orgfrac.info For example, products containing this compound are co-formulated or co-packed with partners like prothioconazole (B1679736), a DMI fungicide (FRAC Group 3). bayer.co.ukfarming.co.uknzpps.org

Limit Applications: The total number of SDHI-containing sprays should be limited per season. For cereal crops, a maximum of two applications containing an SDHI fungicide is a common recommendation. frac.info

Preventative Application: SDHIs should be applied preventatively or at the very early stages of disease development. nzpps.orgfrac.info Relying on their curative properties against established infections increases selection pressure.

Adherence to Label Rates: Using fungicides at the full recommended label rates is critical. Reduced rates or split applications can accelerate the selection of resistant fungal populations and must be avoided. nzpps.org

Table of Compound Names

Compound Name
This compound
Fluopyram
Prothioconazole
Boscalid
Alternaria solani
Botrytis cinerea
Pyrenophora teres
Stemphylium vesicarium

Combination with Other Fungicide Modes of Action

A primary strategy for managing the development of fungal resistance to this compound is its use in combination with fungicides that have different modes of action. researchgate.netbayer.co.uk This approach is a core recommendation from the Fungicide Resistance Action Committee (FRAC) to ensure the long-term efficacy of fungicides. researchgate.netbayer.co.uk By combining this compound, a succinate dehydrogenase inhibitor (SDHI, FRAC Group 7), with fungicides from other FRAC groups, the selection pressure on any single mode of action is reduced. bayer.co.ukepa.gov This strategy helps to control fungal populations that may have or could develop reduced sensitivity to one of the components in the mixture.

The inclusion of a partner fungicide with a different mode of action serves to bolster resistance management and can also broaden the spectrum of controlled diseases. bayer.co.ukbayer.co.uk For instance, this compound is often formulated or co-packed with demethylation inhibitors (DMIs), such as prothioconazole (FRAC Group 3). bayer.co.ukbayer.co.ukcpm-magazine.co.uk This combination not only provides a robust anti-resistance strategy but also enhances the control of certain diseases. cpm-magazine.co.ukfarmersguardian.com The addition of prothioconazole to this compound, for example, extends its activity to include Fusarium and mildew and improves its efficacy against eyespot. bayer.co.ukcpm-magazine.co.ukfarmersguardian.com

Commercially available products demonstrate this combination strategy. One such product, Plaxium®, is a co-formulation containing this compound, another SDHI called fluopyram, and the DMI prothioconazole. bayer.co.uk Although both this compound and fluopyram are SDHIs, they belong to different sub-groups and exhibit incomplete cross-resistance patterns, which means a shift in pathogen sensitivity to one may not affect the other. bayer.co.uk The presence of prothioconazole adds a third, distinct mode of action, further strengthening the product's resistance management capabilities. bayer.co.uk Another product, marketed as 'ion iblon', is a co-pack of Vimoy® (containing this compound) and Proline® (containing prothioconazole), again combining the SDHI and DMI modes of action. bayer.co.ukfarmersguardian.com

Research and field trials have validated the effectiveness of these combination products against major cereal diseases, including Septoria tritici, yellow rust, and brown rust. bayer.co.ukahdb.org.uk The use of such mixtures is considered a more robust control method compared to the application of straight active ingredients. ahdb.org.uk

Table 1: Examples of this compound Fungicide Combinations for Resistance Management

Product Name/CombinationActive IngredientsFungicide Class (FRAC Group)Target Diseases/Benefits
ion iblon This compound + ProthioconazoleSDHI (Group 7) + DMI (Group 3)Broad-spectrum activity against foliar diseases (e.g., Septoria tritici, yellow rust, brown rust); improved control of eyespot; extended spectrum to include Fusarium and mildew. bayer.co.ukcpm-magazine.co.ukfarmersguardian.com
Plaxium® This compound + Fluopyram + ProthioconazoleSDHI (Group 7) + SDHI (Group 7) + DMI (Group 3)Robust, broad-spectrum control of foliar and stem-based diseases in cereals; built-in resistance management due to multiple modes of action and incomplete cross-resistance between the SDHIs. bayer.co.uk
Ipresso This compound + ProthioconazoleSDHI (Group 7) + DMI (Group 3)Effective control of cereal diseases with a built-in resistance management strategy. ahdb.org.uk

Environmental Fate and Behavior in Agroecosystems

Persistence and Degradation Pathways

The environmental persistence of a fungicide is a key determinant of its potential long-term impact on agroecosystems. Isoflucypram has been shown to be persistent in certain environmental compartments. herts.ac.uk The degradation of this compound is influenced by a variety of factors, including microbial activity and the presence of oxygen. inflibnet.ac.inunesp.br

Half-lives in Soil and Water-Sediment Systems

The half-life (DT₅₀) of a pesticide is a measure of the time it takes for 50% of the applied substance to degrade. For this compound, the half-life in soil has been reported to be 318.5 days. mdpi.com Another source states a typical aerobic soil degradation DT₅₀ of 431 days. herts.ac.uk In water-sediment systems, this compound is even more persistent, with a reported half-life of 1000 days. mdpi.com One regulatory document noted a non-normalised worst-case laboratory DT50 of 630 days for the parent compound. bayer.com This high persistence indicates a potential for the compound to remain in the environment for extended periods. herts.ac.ukendsdhi.com

Table 1: Half-life of this compound in Different Environmental Systems

Environmental SystemHalf-life (DT₅₀) in daysReference
Soil318.5 mdpi.com
Soil (aerobic)431 herts.ac.uk
Soil (lab, worst-case)630 bayer.com
Water-Sediment System1000 mdpi.com

Aerobic and Anaerobic Degradation

The degradation of this compound is influenced by the presence or absence of oxygen. Aerobic degradation, which occurs in the presence of oxygen, is a primary pathway for the breakdown of many organic compounds in the environment. unesp.br Studies have investigated the aerobic soil degradation of this compound, with one study reporting a typical half-life of 431 days under these conditions. herts.ac.uk

Anaerobic degradation, occurring in environments with little to no oxygen, such as saturated soils or sediments, is another important degradation pathway. d-nb.infonih.gov While specific studies detailing the anaerobic degradation rates of this compound were not found in the provided search results, the general principles of anaerobic degradation of aromatic compounds involve initial activation reactions followed by ring cleavage. unesp.brnih.gov The persistence of this compound in water-sediment systems suggests that anaerobic degradation may be a slower process. mdpi.com

Mobility and Potential for Transport

The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate other areas, including water bodies. inflibnet.ac.in this compound's mobility is influenced by its physical and chemical properties.

Water Solubility and Volatility Characteristics

This compound has a low aqueous solubility, which means it does not readily dissolve in water. herts.ac.ukwppdb.com This property can limit its movement with water through the soil profile. Additionally, it is not considered to be highly volatile, indicating a low tendency to vaporize and be transported through the atmosphere. herts.ac.ukwppdb.com One safety data sheet reported a partition coefficient (n-octanol/water log value) of -0.34, though it also stated no data was available for water solubility. lgcstandards.com

Propensity for Contamination in Surface and Groundwaters

Due to its persistence, there is a potential for this compound to contaminate surface and groundwater over time. mdpi.com The potential for groundwater contamination is a significant concern for persistent pesticides. wisc.eduaccscience.com Modeling studies have been conducted to predict the environmental concentrations of this compound in groundwater (PECgw). bayer.com These models consider factors like the degradation rate and application practices to estimate the potential for leaching. bayer.com While this compound's low water solubility might suggest a lower risk of leaching, its high persistence means that even slow movement can eventually lead to groundwater contamination. mdpi.comgoogleapis.com The detection of other persistent fungicides in surface and groundwater highlights the potential for such contamination. mdpi.com

Particle-Bound Transport Potential

Given its low water solubility, this compound has a high potential for particle-bound transport. herts.ac.ukwppdb.com This means it is likely to adsorb to soil particles. ravensdown.co.nz Soil erosion can then carry these particles, and the attached fungicide, into surface water bodies. This mode of transport is a significant pathway for the contamination of aquatic environments by pesticides with similar properties. nih.gov The safety data sheet for a product containing this compound states that it is immobile in soil. ravensdown.co.nz

Environmental Compartment Modeling and Assessment

The environmental risk assessment of this compound involves comprehensive modeling to predict its distribution and concentration in key environmental compartments. ecetoc.org Regulators use these Predicted Environmental Concentrations (PECs) to evaluate potential risks to soil, groundwater, and surface water. ecetoc.orgbaes.gv.at This process relies on standardized models and scenarios, such as those developed by the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS), to ensure harmonized and realistic worst-case assessments across the European Union. baes.gv.atbaes.gv.at The modeling for this compound considers both the parent compound and its significant metabolites, particularly the major soil and aquatic metabolite BCS-CN88460-carboxylic acid (M12). bayer.comnih.gov

Modeling in Soil (PECsoil)

The Predicted Environmental Concentration in soil (PECsoil) is calculated to estimate the concentration of this compound and its metabolite M12 in the top layer of agricultural land following application. bayer.com The calculation is typically performed using a spreadsheet-based model for a first-tier assessment, assuming uniform distribution of the substance within the upper 0-5 cm of soil. baes.gv.atbayer.com

Key assumptions and parameters used in the PECsoil calculations for this compound include:

Soil Mixing Depth: A standard of 0-5 cm is used. baes.gv.atbayer.com

Soil Density: A default value of 1.5 g/cm³ is assumed. baes.gv.atbayer.com

Crop Interception: The model accounts for the amount of the substance intercepted by the crop canopy, which reduces the load reaching the soil. These interception rates are based on recommendations from the FOCUS groundwater guidance. bayer.com

Degradation: The calculation incorporates the degradation half-life (DT50) of the substance in soil. For this compound, a non-normalised, worst-case laboratory DT50 of 630 days was used in assessments. bayer.com In laboratory studies, this compound has demonstrated high to very high persistence in soil under aerobic conditions. nih.gov

The table below summarizes the input parameters for PECsoil modeling.

Table 1: Input Parameters for PECsoil Modeling of this compound

ParameterValue/AssumptionSource
Target SubstancesThis compound, Metabolite M12 bayer.com
Calculation ModelFirst-tier spreadsheet model bayer.com
Soil Mixing Depth0-5 cm baes.gv.atbayer.com
Soil Bulk Density1.5 g/cm³ baes.gv.atbayer.com
Parent DT50 (Lab, worst-case)630 days bayer.com
Crop InterceptionConsidered as per FOCUS guidance bayer.com

Modeling in Groundwater (PECgw)

To assess the potential for this compound and its metabolite M12 to leach into groundwater, Predicted Environmental Concentrations in groundwater (PECgw) are calculated using specialized simulation models. bayer.com The European regulatory framework utilizes the models PEARL, PELMO, and MACRO in conjunction with the standardized FOCUS groundwater scenarios. baes.gv.atbayer.comnorden.orglynxee.consulting

The modeling approach follows specific FOCUS recommendations:

Simulation Period: Leaching calculations are conducted over a 26-year period. The first six years serve as a "warm-up" phase, and the assessment is based on the results from the final 20 years. bayer.com

Assessment Endpoint: The relevant value is the 80th percentile of the average annual concentration in the water that percolates below a 1-meter soil depth. baes.gv.atbayer.com This depth is considered a worst-case scenario, as actual long-term concentrations in deeper groundwater layers would likely be lower due to dilution. bayer.com

Input Parameters: Calculations are based on mean soil half-lives adjusted for standard temperature and moisture conditions. bayer.com The mobility of the substances is a key factor; this compound shows slight to low mobility in soil, while its metabolite M12 exhibits medium to very high mobility, which is dependent on soil pH. nih.gov

A peer review of the risk assessment noted that for the representative uses of this compound, modeling predicted that concentrations of the groundwater-relevant metabolite M12 would exceed the parametric drinking water limit of 0.1 µg/L in all FOCUS groundwater scenarios. nih.gov

The table below details the framework for PECgw modeling.

Table 2: Framework for PECgw Modeling of this compound

ParameterValue/AssumptionSource
Simulation ModelsPEARL, PELMO, MACRO baes.gv.atbayer.com
ScenariosFOCUS Groundwater Scenarios baes.gv.atbayer.com
Simulation Duration26 years (last 20 years assessed) bayer.com
Assessment Depth1 meter baes.gv.atbayer.com
Endpoint Metric80th percentile of annual average concentration baes.gv.atbayer.com
Metabolite M12 MobilityMedium to very high (pH-dependent) nih.gov

Modeling in Surface Water (PECsw)

Predicted Environmental Concentrations in surface water (PECsw) are calculated to assess the risk to aquatic organisms. nih.gov These models simulate the entry of pesticides into water bodies via pathways like spray drift and runoff/drainage from treated fields. bayer.com The FOCUS surface water scenarios are employed for these assessments, with results generated for different steps (Step 1, 2, 3, etc.) that represent increasing levels of refinement. bayer.comnih.gov For this compound and its metabolite M12, low risk was generally concluded for aquatic organisms based on FOCUS Step 1, 2, or 3 PECsw values. nih.gov However, for winter cereal applications, a high risk to fish was identified in two of the nine FOCUS scenarios (D1 and D2), which could not be refined further even with Step 4 modeling. nih.gov

Ecotoxicological Investigations on Non Target Organisms: Mechanistic Insights

Research into Molecular Disturbances in Aquatic Organisms

Studies on aquatic organisms have revealed that isoflucypram can induce significant molecular disturbances. These changes are often precursors to adverse health effects at the organismal level.

Transcriptomic Analysis in Model Organisms (e.g., Danio rerio zebrafish larvae)

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has been a powerful tool in understanding the effects of this compound. The zebrafish (Danio rerio) larvae, a common model organism in toxicology, have been central to this research. mdpi.com

Exposure of zebrafish embryos to this compound has been shown to cause a substantial number of differentially expressed genes (DEGs). mdpi.com In one study, exposure to 2.5 μM this compound for 72 hours resulted in the identification of 3,471 DEGs, with 2,102 of these being downregulated and 1,369 upregulated. mdpi.comresearchgate.net This indicates a widespread impact on gene regulation within the developing organisms. The number of downregulated genes was observed to be higher than the number of upregulated genes. mdpi.comresearchgate.net

Further analysis of the identified DEGs has revealed that they are significantly enriched in several key signaling pathways and metabolic processes. mdpi.com These include the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, the p53 signaling pathway, and the Notch signaling pathway. mdpi.comx-mol.net Additionally, significant alterations were observed in metabolic pathways such as those for amino acids (alanine, aspartate, and glutamate) and drug metabolism. mdpi.com The disruption of these fundamental pathways suggests a broad range of potential adverse effects. For instance, the p53 signaling pathway is crucial for cell cycle regulation and apoptosis, while the PPAR signaling pathway plays a key role in lipid metabolism and homeostasis. mdpi.comnih.govresearchgate.netaffbiotech.com The Notch signaling pathway is vital for embryonic development. nih.govnih.gov

Table 1: Enriched Signaling Pathways and Metabolic Alterations in Zebrafish Larvae Exposed to this compound

Pathway/ProcessDescriptionSignificance
PPAR Signaling PathwayRegulates lipid metabolism and energy homeostasis.Disruption can lead to metabolic disorders and vascular pathologies. mdpi.com
p53 Signaling PathwayControls cell cycle, DNA repair, and apoptosis.Alterations can affect cell survival and proliferation. mdpi.comnih.gov
Notch Signaling PathwayCrucial for cell-cell communication and embryonic development.Dysregulation can lead to developmental abnormalities. mdpi.comnih.gov
Amino Acid MetabolismInvolves the synthesis and breakdown of amino acids.Changes can impact protein synthesis and overall growth. mdpi.com
Drug MetabolismProcesses and eliminates foreign compounds.Alterations can affect the organism's ability to detoxify harmful substances. mdpi.com
Identification of Differentially Expressed Genes (DEGs)

Exploration of Adverse Outcome Pathways (AOPs)

The molecular disturbances identified through transcriptomics are being used to explore potential Adverse Outcome Pathways (AOPs). An AOP is a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment. nih.gov For succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides like this compound, the primary molecular initiating event is the inhibition of the SDH complex in the mitochondria. encyclopedia.pub Research suggests that this can lead to a cascade of effects including oxidative stress, metabolic changes, and ultimately, adverse outcomes such as developmental toxicity and cardiovascular abnormalities. nih.gov However, it is also suggested that other AOPs, potentially involving different molecular targets, may be at play. nih.gov

Mitochondrial Dysfunction and Oxidative Stress Studies

As an SDHI fungicide, this compound's primary mode of action is the inhibition of the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain. encyclopedia.pubresearchgate.net This direct interference with mitochondrial function can lead to a cascade of detrimental effects.

Chronic exposure of adult zebrafish to this compound has been shown to cause alterations in the ultrastructure of intestinal mitochondria. nih.govresearchgate.net Furthermore, genes involved in mitochondrial energy metabolism were found to be significantly enriched in transcriptomic analyses, indicating a direct impact on cellular energy production. nih.gov The disruption of mitochondrial function is a known mechanism that can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. mdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the organism to detoxify these reactive products, leading to cellular damage. mdpi.com Studies on other SDHI fungicides have demonstrated that mitochondrial dysfunction is a primary effect, which can subsequently lead to oxidative stress and adverse developmental outcomes. syr.edu

Potential for Endocrine Disruption in Non-Target Organisms (Mechanistic Data Gaps)

The potential for this compound to act as an endocrine disruptor in non-target organisms is an area with identified data gaps. europa.eu Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system. europa.eu While some assessments have concluded that this compound is unlikely to meet the criteria for endocrine disruption for certain modalities in non-target organisms, the assessment for other modalities could not be finalized. semanticscholar.org The lack of comprehensive mechanistic data on how this compound might interact with the endocrine systems of invertebrates, for example, presents a challenge for a complete regulatory assessment. d-nb.info Further research is needed to fill these mechanistic data gaps and fully understand the potential for endocrine-disrupting effects in a wider range of non-target species. d-nb.infoopenrepository.com

Impact on Non-Target Invertebrates and Other Organisms (Research Aspects)

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, acts by disrupting the mitochondrial electron transport chain, a crucial process for cellular respiration in a wide range of organisms. researchgate.netmdpi.com This non-species-specific mode of action raises concerns about its potential impact on non-target organisms, including invertebrates and other wildlife that are integral to ecosystem health. mdpi.com Research into these effects provides critical insights into the environmental profile of the compound.

Impact on Aquatic Invertebrates

Studies have been conducted to determine the acute toxicity of this compound to aquatic invertebrates. For the water flea, Daphnia magna, a key indicator species in aquatic toxicology, acute toxicity has been established. researchgate.net The compound is generally considered to be toxic to aquatic life, with potential for long-lasting effects. bayer.co.nz

Table 1: Acute Ecotoxicity of this compound to Aquatic Invertebrates

Species Endpoint Value (mg/L) Reference
Daphnia magna 48-hour EC₅₀ 0.201 researchgate.net

EC₅₀ (Median Effective Concentration) is the concentration of a substance that causes a specific effect in 50% of the test population.

Impact on Soil Organisms

The persistence of this compound in soil systems necessitates an evaluation of its impact on soil-dwelling organisms. herts.ac.uk For earthworms, which are vital for soil structure and nutrient cycling, chronic toxicity studies have been performed to assess sublethal endpoints like reproduction. wppdb.comfrontiersin.org The results indicate a No Observed Effect Concentration (NOEC) for reproductive effects. wppdb.com Furthermore, investigations into the effect of this compound on microbial processes within the soil, such as nitrogen transformation, have shown no significant adverse effects. wppdb.com Based on available data from studies on this compound and its metabolites, the risk to soil microorganisms has been considered low. semanticscholar.org

Table 2: Chronic Ecotoxicity of this compound to Soil Invertebrates

Species Endpoint Value (mg/kg soil) Reference
Earthworm (Eisenia fetida) Chronic NOEC, reproduction >2.5 wppdb.com

NOEC (No Observed Effect Concentration) is the highest tested concentration of a substance at which no statistically significant effect is observed.

Mechanistic Insights from Model Organism Studies

Zebrafish (Danio rerio) are widely used as a model vertebrate organism in ecotoxicological research to understand the potential mechanisms of toxicity. ebi.ac.uk Studies on zebrafish have revealed that this compound can induce a range of adverse effects, particularly during early development. researchgate.net

Key research findings from zebrafish studies include:

Developmental and Cardiovascular Toxicity : Exposure of zebrafish embryos to this compound resulted in significant developmental issues, including yolk sac and pericardial edema, blood clotting, and delays in hatching. researchgate.netebi.ac.uk A decrease in heart rate was also observed. researchgate.net Mechanistic investigations through gene expression analysis showed that this compound exposure disrupted the expression of genes crucial for heart development (e.g., nkx2.5, myl7) and the formation of red blood cells (e.g., gata1a, hbbe1). researchgate.net

Reproductive and Intestinal Dysfunction : Chronic exposure of adult zebrafish to this compound has been associated with reproductive and intestinal problems. researchgate.netebi.ac.uk Histopathological analysis of the gut revealed swollen and irregular villi, along with changes to the mitochondrial ultrastructure. ebi.ac.uk Transcriptome analysis further indicated that genes involved in mitochondrial energy metabolism were significantly affected, which aligns with the compound's mode of action as an SDHI. ebi.ac.uk

Retinal Neurotoxicity : Research has also suggested that this compound should be regarded as having retinal neurotoxic potential in zebrafish, based on observed decreases in catalase activity and increases in malondialdehyde content, which are indicative of oxidative stress. researchgate.net

These findings in a model organism highlight that exposure to this compound can lead to multiple adverse outcomes, stemming from its primary effect on mitochondrial function. researchgate.netresearchgate.net However, it has been noted that the assessment of potential endocrine-disrupting properties for non-target organisms has not been finalized due to existing data gaps. semanticscholar.orgpan-europe.info

Advanced Analytical and Computational Methodologies in Isoflucypram Research

Spectroscopic Techniques for Molecular Interaction Analysis

A suite of spectroscopic methods has been employed to investigate the binding mechanisms and structural effects of isoflucypram, particularly its interaction with proteins like human serum albumin (HSA). mdpi.comresearchgate.netnih.gov These techniques offer a multi-faceted view of the molecular-level events that transpire.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible (UV-vis) absorption spectroscopy is a fundamental technique used to study the formation of a ground-state complex between a ligand and a protein. researchgate.net In the context of this compound research, UV-vis spectroscopy has been utilized to probe its interaction with HSA. mdpi.comresearchgate.net

Typically, HSA exhibits two main absorption peaks: a strong peak around 214 nm, which is characteristic of the peptide backbone structure, and a weaker peak at approximately 278 nm, arising from the aromatic amino acids tryptophan, tyrosine, and phenylalanine. mdpi.com Studies have shown that the addition of this compound to a solution of HSA leads to changes in the UV-vis absorption spectrum, indicating an interaction between the fungicide and the protein. mdpi.comresearchgate.net This interaction suggests the formation of a new complex, which alters the microenvironment of the protein's chromophores and can provide evidence for a static quenching mechanism in fluorescence studies. mdpi.com

Fluorescence Spectroscopy (Steady-State, Synchronous, Three-Dimensional)

Fluorescence spectroscopy is a highly sensitive technique for investigating ligand-protein interactions, including binding constants, the number of binding sites, and the quenching mechanism. mdpi.comresearchgate.net

Steady-State Fluorescence: The intrinsic fluorescence of proteins like HSA is primarily due to its tryptophan and tyrosine residues. When this compound binds to HSA, it can quench this intrinsic fluorescence. Research has revealed that the interaction between this compound and HSA involves a mixed quenching mechanism, meaning both static (formation of a non-fluorescent complex) and dynamic (collisional quenching) processes are at play. mdpi.comresearchgate.netnih.gov Thermodynamic analysis of the binding process indicates that it is spontaneous. mdpi.com

Synchronous Fluorescence: This technique can provide information about the microenvironment of specific amino acid residues by simultaneously scanning both the excitation and emission wavelengths with a constant wavelength interval (Δλ). For tryptophan residues, a Δλ of 60 nm is typically used, while for tyrosine residues, a Δλ of 15 nm is employed. Changes in the fluorescence intensity and shifts in the peak wavelength upon the addition of this compound can indicate alterations in the polarity around these residues, suggesting conformational changes in the protein. mdpi.comqascf.com

Three-Dimensional (3D) Fluorescence: 3D fluorescence spectroscopy provides a comprehensive view of the conformational changes in a protein upon ligand binding by generating a contour map of fluorescence intensity as a function of both excitation and emission wavelengths. mdpi.com In studies with this compound and HSA, 3D fluorescence spectra have shown a decrease in the fluorescence signals of specific peaks after the addition of the fungicide. mdpi.com This reduction suggests that the binding of this compound alters the polypeptide structure of HSA and increases the polarity of the environment around the tryptophan and tyrosine residues. mdpi.com

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins by examining the vibrations of their amide bonds. researchgate.netmdpi.com The amide I band (1600–1700 cm⁻¹) is particularly sensitive to changes in the protein's secondary structure, such as α-helices, β-sheets, β-turns, and random coils. mdpi.com

Studies on the interaction between this compound and HSA have utilized FTIR to determine the conformational changes in the protein. mdpi.comresearchgate.netnih.gov The results have shown that the binding of this compound leads to a decrease in the α-helix content of HSA and a corresponding increase in β-turns, β-sheets, and random coils. mdpi.comresearchgate.net This indicates that the interaction with this compound causes the secondary structure of HSA to loosen. mdpi.comresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is another sensitive technique used to investigate the secondary and tertiary structure of chiral molecules like proteins. nih.gov It measures the differential absorption of left and right-circularly polarized light. nih.gov

In the far-UV region (typically 200-260 nm), CD spectra can provide quantitative information about the secondary structure content of a protein. mdpi.com Research on the this compound-HSA interaction has employed CD spectroscopy to confirm the conformational changes observed with other techniques. mdpi.comresearchgate.netnih.gov The CD spectra of HSA in the presence of this compound show distinct changes, specifically a decrease in the negative peaks at 208 and 222 nm, which are characteristic of the α-helical structure. mdpi.com This provides further evidence that this compound binding alters the secondary structure of HSA, leading to a reduction in its α-helical content. mdpi.comresearcher.life

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable for visualizing and understanding the interactions between small molecules like this compound and their protein targets at an atomic level. chemrxiv.orgnih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used to elucidate the binding mode and affinity of small molecules. acs.org

In the case of this compound, molecular docking simulations have been performed to investigate its interaction with HSA and its primary target, succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.netapsnet.org

Interaction with Human Serum Albumin (HSA): Molecular docking studies have shown that this compound can effectively bind within a hydrophobic cavity of HSA, specifically Sudlow's site I. mdpi.comresearchgate.net The simulations have revealed a binding energy of -8 kcal/mol, indicating a strong interaction. mdpi.com The primary forces driving this interaction are hydrogen bonds and van der Waals forces. mdpi.comresearchgate.netnih.gov For instance, this compound has been shown to form hydrophobic interactions with the amino acid residue Arg209 in HSA. researchgate.net

Interaction with Succinate Dehydrogenase (SDH): As a succinate dehydrogenase inhibitor (SDHI), the primary mode of action for this compound is the blockage of the mitochondrial respiratory chain. researchgate.netapsnet.org Molecular modeling and docking simulations have been crucial in understanding how this compound binds to the ubiquinone binding site (Qp site) of the SDH enzyme. researchgate.netapsnet.org These models help to explain the binding behavior and the cross-resistance profiles observed with different SDHI fungicides. researchgate.netapsnet.org The unique N-cyclopropyl substitution in this compound's structure suggests an altered binding mode compared to other SDHIs. researchgate.net

The combination of these advanced analytical and computational methods provides a comprehensive understanding of the molecular interactions of this compound, from its binding dynamics with transport proteins to its inhibitory action at the target site. mdpi.comresearchgate.net

Data Tables

Table 1: Spectroscopic Analysis of this compound-HSA Interaction

TechniqueKey FindingsReferences
UV-Visible Spectroscopy Indicates formation of a ground-state complex between this compound and HSA. mdpi.comresearchgate.net
Fluorescence Spectroscopy Mixed (static and dynamic) quenching mechanism; spontaneous binding process. mdpi.comresearchgate.netnih.gov
FTIR Spectroscopy Decrease in α-helix content and increase in β-turn, β-sheet, and random coil content of HSA. mdpi.comresearchgate.net
Circular Dichroism (CD) Confirms reduction in α-helical structure of HSA upon binding. mdpi.comresearcher.life

Table 2: Molecular Docking Simulation Results for this compound

Target ProteinPredicted Binding SiteKey Interacting ResiduesBinding Energy (kcal/mol)Primary Interaction ForcesReferences
Human Serum Albumin (HSA) Sudlow's site IArg209-8Hydrogen bonds, van der Waals forces mdpi.comresearchgate.net
Succinate Dehydrogenase (SDH) Ubiquinone binding siteNot specified in provided contextNot specified in provided contextNot specified in provided context researchgate.netapsnet.org
Prediction of Binding Sites and Binding Affinities

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method calculates the binding affinity, often expressed as a binding energy or an inhibition constant, which helps in understanding the strength of the interaction.

In the study of this compound, molecular docking has been instrumental in identifying its binding site and affinity for various proteins. For instance, investigations into the interaction between this compound and human serum albumin (HSA), a key transport protein in the bloodstream, have utilized docking simulations to elucidate binding mechanisms. mdpi.comnih.gov These studies predicted that this compound likely binds within Sudlow's site I of HSA, a known hydrophobic cavity that accommodates numerous drug molecules. mdpi.comresearchgate.net The calculated binding energy for this interaction was -8 kcal/mol, indicating a strong and spontaneous binding process. mdpi.comnih.gov

Furthermore, docking studies have been employed to predict the binding affinity of this compound to its target enzyme, succinate dehydrogenase (SDH), and its mutated versions in resistant fungal strains. mdpi.com For example, this compound was among the fungicides predicted to have a high binding affinity for the G143A-mutated cytochrome b in Botrytis cinerea, a mutation that confers resistance to some fungicides. mdpi.com The inhibitory potency of this compound and its analogues against the target enzyme is often quantified by the pI50 value, which is the negative logarithm of the concentration causing 50% inhibition. This compound has demonstrated a high pI50 value of 8.6, signifying potent enzyme inhibition. nih.gov

Table 1: Predicted Binding Affinities and Constants for this compound

Target ProteinComputational MethodParameterPredicted ValueSource
Human Serum Albumin (HSA)Molecular Docking (AutoDock Vina)Binding Energy-8 kcal/mol mdpi.com
Human Serum Albumin (HSA)Fluorescence SpectroscopyBinding Constant (Ka) at 298 K1.54 x 104 L·mol−1 researchgate.net
Human Serum Albumin (HSA)Fluorescence SpectroscopyNumber of Binding Sites (n)~1 researchgate.net
Zymoseptoria tritici Succinate DehydrogenaseEnzyme Inhibition AssaypI508.6 nih.gov
Characterization of Intermolecular Forces (Hydrogen Bonds, Van der Waals, Hydrophobic)

The stability of the this compound-protein complex is governed by a combination of intermolecular forces. Computational models are crucial for identifying and characterizing these non-covalent interactions.

Studies on this compound's interaction with human serum albumin (HSA) have revealed that the binding is primarily driven by a combination of hydrogen bonds and van der Waals forces. nih.govresearchgate.netebi.ac.ukresearchgate.net Hydrophobic interactions also play a significant role. mdpi.comnih.gov Molecular docking simulations have identified specific amino acid residues involved in these interactions. For example, this compound forms a hydrophobic interaction with the Arg209 residue within the binding pocket of HSA. mdpi.com The binding process is thermodynamically favorable, with thermodynamic analysis confirming that hydrogen bonding and van der Waals forces are the major contributors to the binding energy. nih.govexplorationpub.com

In the context of its fungicidal target, succinate dehydrogenase (SDH), the binding of this compound within the ubiquinone-binding pocket is also stabilized by these forces. researchgate.netnih.gov While classical SDHI fungicides often rely on a water-mediated hydrogen bond, the unique N-cyclopropyl group of this compound suggests an altered binding mode where hydrophobic interactions are particularly critical. nih.govresearchgate.netresearchgate.net The expulsion of water molecules from the binding pocket, driven by these hydrophobic interactions, is thought to contribute to the high binding affinity of the molecule. nih.gov

Table 2: Key Intermolecular Forces in this compound-Protein Interactions

Target ProteinInteracting ResiduesPredominant ForcesSource
Human Serum Albumin (HSA)Arg209, Phe206, Ala210, Lys351, Glu354Hydrogen Bonds, Van der Waals Forces, Hydrophobic Interactions, Water Bridges mdpi.comresearchgate.net
Fungal Succinate Dehydrogenase (SDH)Residues in the ubiquinone binding site (e.g., from SdhB, SdhC, SdhD subunits)Hydrophobic Interactions, Hydrogen Bonds nih.govresearchgate.netdoi.org

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. rsc.orgexplorationpub.comchemrxiv.org MD simulations track the movements and conformational changes of both the ligand and the protein, providing a more realistic representation of the binding event in a biological environment. nih.govresearchgate.net

MD simulations have been applied to study the this compound-HSA complex, confirming the stability of the binding predicted by docking studies. mdpi.comresearcher.life These simulations, often run for nanoseconds, show that the complex reaches a relatively stable state, for instance after 85 ns in one study. mdpi.com Analysis of the simulation trajectory allows for the detailed examination of dynamic changes, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. researchgate.netresearchgate.net These parameters reveal the flexibility of different parts of the protein and the ligand upon binding. For the this compound-HSA complex, MD simulations identified key amino acids such as Phe206, Ala210, Lys351, and Glu354 as being important for stabilizing the binding through persistent hydrophobic interactions, hydrogen bonding, and water bridges. researchgate.net Specifically, the hydrophobic interaction with Lys351 showed a high frequency of occurrence during the simulation, highlighting its crucial role in the binding process. researchgate.net

Homology Modeling for Target Protein Structures

Obtaining high-resolution crystal structures of proteins through experimental methods like X-ray crystallography can be challenging. This is particularly true for membrane-bound proteins like succinate dehydrogenase (SDH), the target of this compound. ebi.ac.uk Homology modeling provides a powerful alternative by constructing a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). mdpi.comresearchgate.net

This technique is vital in the study of SDHI fungicides, including this compound, as it allows for the creation of reliable 3D models of fungal SDH enzymes. doi.orgresearchgate.netresearchgate.net Researchers can then use these models for molecular docking and MD simulation studies to understand how this compound binds to its target and how mutations in the SDH enzyme can lead to fungicide resistance. doi.orgresearchgate.net For example, homology models of SDH from pathogens like Botrytis cinerea and Zymoseptoria tritici have been built to postulate the binding mode of this compound in the ubiquinone binding site. researchgate.netnyxxb.cn These models help explain the unusual binding characteristics conferred by this compound's N-cyclopropyl-N-benzyl-pyrazole-carboxamide structure and provide a structural basis for its high efficacy. nih.govresearchgate.net

Metabolic Pathways and Translocation in Plants

Transport and Translocation within Plant Tissues

Isoflucypram is a systemic fungicide, meaning it is absorbed and moved within the plant's vascular system. google.compurdue.edu Studies have shown that the active ingredient translocates slowly but steadily within cereal leaves. This movement allows the compound to be distributed from the point of application, such as the leaf base, towards the leaf tip, which is a critical factor in its long-lasting efficacy against fungal pathogens. researchgate.net This upward movement, known as acropetal translocation, occurs primarily through the xylem, the plant's water-conducting tissue. researchgate.netpurdue.edu

The uptake from the soil via the root system and subsequent translocation is also a recognized pathway. google.combayer.com The potential for this uptake and movement in the transpiration stream is estimated using parameters like the Transpiration Stream Concentration Factor (TSCF). bayer.com This systemic mobility ensures that the fungicide can protect parts of the plant that were not directly sprayed, including new growth that develops after application. purdue.edusavemyexams.com

Characterization of Metabolites and Degradation Products

Metabolism of this compound in plants leads to the formation of several degradation products. These metabolites have been identified and characterized in various studies. A significant metabolite found in environmental fate studies, including in soil, which is relevant for plant uptake, is BCS-CN88460-carboxylic acid (M12). bayer.com A range of other metabolites has been identified directly in plant tissues, indicating diverse metabolic transformations.

Below is a table of known this compound metabolites found in plants. researchgate.net

Metabolite ReferenceChemical Name/Description
M06 N-[5-chloro-2-(1-hydroxypropan-2-yl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1H-pyrazole-4-carboxamide
M12 BCS-CN88460-carboxylic acid
M23 2-chloro-4-[(cyclopropyl{[3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl]-carbonyl}amino)-methyl]-5-isopropyl-phenyl beta-D-glucopyranosiduronic acid
M24 2-chloro-4-[(cyclopropyl{[3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl]-carbonyl}amino)-methyl]-5-isopropyl-phenyl 6-O-(carboxyacetyl)-hexopyranoside
M38 N-[5-chloro-2-(2-hydroxypropan-2-yl)benzyl]-N-cyclopropyl-3-(difluoro-methyl)-5-fluoro-1-(gluco-pyranuronosyl)-1H-pyrazole-4-carboxamide
M41 2-{4-chloro-2-[(cyclopropyl{[3-(difluoromethyl)-5-fluoro-1H-pyrazol-4-yl]carbonyl}amino)methyl]phenyl}propyl 6-O-(carboxyacetyl)hexopyranoside
M44 gamma-glutamyl-S-{4-[(5-chloro-2-iso-propylbenzyl)(cyclopropyl)carbamoyl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl}cysteinyl-beta-alanine
M45 N-(carboxyacetyl)-S-{4-[(5-chloro-2-isopropylbenzyl)(cyclo-propyl)carbamoyl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl}cysteine
M46 BCS-CN88460-desfluoro mercapto-lactic-OH
M47 3-({4-[(5-chloro-2-isopropylbenzyl)(cyclopropyl)carbamoyl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl}sulfanyl)-2-(hexo-pyranosyloxy)propanoic acid
M48 CS-CN88460-desfluoro mercapto-lactic acid-propyl OH-Glyc
M49 N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide

Biochemical Reactions Involved in Plant Metabolism

The formation of this compound metabolites is the result of specific biochemical reactions catalyzed by plant enzymes. These reactions are part of the plant's natural defense mechanism to detoxify foreign compounds (xenobiotics). The primary reactions involved in the metabolism of this compound include:

Oxidation: This is a common Phase I detoxification reaction. The formation of hydroxylated metabolites, such as M06, indicates that oxidation of the isopropyl group on the phenyl ring is a key metabolic step. researchgate.net Such reactions are typically catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes central to xenobiotic metabolism in plants and other organisms. mdpi.com

Hydrolysis: The cleavage of the amide bond can occur, leading to the formation of metabolites like the carboxylic acid M12. bayer.com This reaction breaks down the core structure of the fungicide.

Conjugation: Following initial modifications, the metabolites undergo Phase II conjugation reactions. In this process, molecules such as glucose or glutathione (B108866) are attached to the metabolite. The identification of glucoside and glucuronide conjugates (e.g., M23, M24, M38, M47) demonstrates the activity of glycosyltransferases. researchgate.net These conjugation reactions increase the water solubility of the metabolites, which facilitates their transport and sequestration into vacuoles or incorporation into cell wall components, effectively removing them from further metabolic activity. researchgate.net The presence of glutathione-derived conjugates (M44) points to the involvement of glutathione S-transferases (GSTs) in the detoxification pathway. researchgate.net

Future Research Directions and Unexplored Avenues for Isoflucypram

As a relatively recent addition to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, isoflucypram presents numerous avenues for future research. Investigations into its broader applications, evolving resistance mechanisms, ecotoxicological impact, sustainable use, and molecular interactions will be crucial for maximizing its utility and ensuring its long-term viability in crop protection.

Regulatory Science and Environmental Stewardship Considerations

Framework for Environmental Assessment of Agrochemicals

The environmental assessment of agrochemicals like isoflucypram is a structured, scientific process designed to evaluate potential risks to the environment before a product is approved for use. europa.eu This preventative analysis is a mandatory step for registering new chemical products. researchgate.net In the European Union, the process is governed by Regulation (EC) No 1107/2009, which sets uniform principles for the evaluation and authorization of plant protection products. europa.eu In the United States, the Environmental Protection Agency (EPA) evaluates pesticides to ensure they meet federal safety standards under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). epa.govepa.gov Similarly, Canada's Pest Management Regulatory Agency (PMRA) employs a framework for risk assessment and management to protect human health and the environment. canada.ca

The core of these frameworks involves a comprehensive environmental risk assessment (ERA) that examines a pesticide's environmental fate (what happens to it after release) and its ecotoxicology (how it impacts living organisms). europa.eu The ERA process generally consists of four key steps:

Hazard Identification : This step determines the intrinsic harmful properties of the agrochemical. It involves reviewing data to identify potential adverse effects on non-target organisms and ecosystems. europa.eu

Hazard Characterization : This phase quantifies the relationship between the dose of the chemical and the adverse effect. It establishes critical toxicity endpoints, such as the No-Observed-Adverse-Effect-Level (NOAEL) for different species. europa.eu

Exposure Assessment : This crucial step estimates the potential exposure of plants, animals, and water resources to the pesticide. epa.gov It considers the chemical's environmental fate—how it moves and breaks down in soil, water, and air—to predict the concentrations that non-target organisms might encounter (Predicted Environmental Concentrations, or PECs). researchgate.net

Risk Characterization : The final step integrates the exposure and hazard assessments to evaluate the likelihood of adverse ecological effects occurring. epa.gov This involves comparing the predicted exposure levels with the concentrations known to cause harm. researchgate.net If the risks are deemed unacceptable, the product may not be registered, or specific risk mitigation measures may be required. canada.ca

This tiered, or step-wise, approach begins with a screening-level assessment to identify potential risks. canada.ca If initial screening indicates a potential concern, more complex, higher-tier studies and assessments are conducted to refine the evaluation. adas.co.uk This systematic process ensures that decisions on pesticide approval are based on a comprehensive body of scientific evidence. canada.ca

Data Requirements for Environmental Fate and Ecotoxicology

To support the environmental risk assessment framework, regulatory bodies require an extensive set of data on the environmental fate and ecotoxicological effects of any new agrochemical. europa.euepa.gov These data are typically generated by the applicant seeking registration and must meet high-quality standards. orst.edu

Environmental Fate Data: These studies are essential to understand how a pesticide behaves in the environment, including its persistence and mobility. The data help in estimating exposure levels for various environmental compartments. orst.edu Key data requirements include:

Degradation: Studies must determine the rate and pathway of degradation in different environmental matrices. This includes aerobic and anaerobic degradation in soil and aquatic systems. The results are often expressed as DT₅₀ (time to 50% dissipation) and DT₉₀ (time to 90% dissipation). europa.eu For this compound, soil degradation studies have shown a range of persistence levels. wppdb.com

Mobility: Data on adsorption and desorption in soil (often expressed as Koc, the organic carbon-water (B12546825) partitioning coefficient) are required to evaluate the potential for a substance to move within the soil column and leach into groundwater. europa.eu this compound has a high potential for particle-bound transport. herts.ac.uk

Metabolism: The identity and quantity of significant metabolites, degradation, and reaction products must be investigated in relevant environmental compartments. europa.eu Studies on this compound have identified its primary metabolites in various crops. nih.gov

Interactive Data Table: Environmental Fate Properties of this compound This table is interactive. Click on the headers to sort the data.

Parameter Value System Reference
Soil Degradation (DT₅₀) 9.84 - 94.7 days (normalized) Laboratory, aerobic wppdb.com
Water-Sediment Degradation (DT₅₀) 32.6 days (FOMC, whole system) Laboratory europa.eu
Aqueous Photolysis (DT₅₀) Stable Laboratory herts.ac.uk
Soil Adsorption (Koc) 2396 - 4714 mL/g Laboratory herts.ac.uk

Note: DT₅₀ (Dissipation Time 50) is the time required for 50% of the initial concentration of a substance to dissipate. Koc is the soil organic carbon-water partitioning coefficient, indicating the tendency of a chemical to bind to soil particles.

Ecotoxicology Data: This set of data evaluates the potential harm to non-target organisms. hse.gov.uk Studies are conducted on a range of surrogate species representing different ecological groups. epa.gov The required tests are arranged in a tiered system, progressing from basic laboratory studies to more complex field studies if initial tiers indicate a risk. epa.gov

Effects on Birds and Mammals: Acute and reproductive toxicity studies are required. nih.gov

Effects on Aquatic Organisms: Acute and chronic toxicity data are needed for fish, aquatic invertebrates (e.g., Daphnia), and algae. hse.gov.uk this compound has been identified as having high acute toxicity to fish. herts.ac.uk A high risk was specifically identified for fish in certain use scenarios. nih.gov

Effects on Terrestrial Organisms: Data are required for non-target arthropods (including honeybees), earthworms, and other soil organisms to assess risks to the terrestrial ecosystem. hse.gov.uk

Effects on Non-Target Plants: Studies evaluate the potential for the pesticide to harm terrestrial and aquatic plants outside the intended treatment area. hse.gov.uk

Interactive Data Table: Ecotoxicological Endpoints for this compound This table is interactive. Click on the headers to sort the data.

Organism Group Test Type Endpoint Value Reference
Fish Acute (96h) LC₅₀ 0.23 mg/L herts.ac.uk
Aquatic Invertebrates (Daphnia magna) Acute (48h) EC₅₀ 1.8 mg/L herts.ac.uk
Algae (Raphidocelis subcapitata) Growth Inhibition (72h) ErC₅₀ 0.84 mg/L herts.ac.uk
Birds (Bobwhite Quail) Acute Oral LD₅₀ >2000 mg/kg bw herts.ac.uk
Honeybees Acute Oral (48h) LD₅₀ >199 µg/bee herts.ac.uk
Earthworms (Eisenia fetida) Acute (14d) LC₅₀ >500 mg/kg soil herts.ac.uk

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC₅₀ (Effective Concentration 50) is the concentration causing a specified effect in 50% of organisms. LD₅₀ (Lethal Dose 50) is the dose that is lethal to 50% of the test animals.

A significant challenge noted in the peer review for this compound was that some ecotoxicology studies were not representative of the technical specification regarding certain impurities, leading to a data gap. nih.gov

Scientific Basis for Risk Mitigation Strategies

Risk mitigation strategies are measures implemented to reduce the potential for adverse environmental effects identified during the risk assessment process. The scientific basis for these strategies is rooted in understanding a fungicide's mode of action, its environmental fate, and its ecotoxicological profile. For fungicides like this compound, mitigation strategies focus on two main areas: reducing environmental exposure and managing the development of fungal resistance.

Reducing Environmental Exposure: The goal is to minimize the movement of the fungicide into non-target areas like surface water and adjacent habitats. acs.org Scientifically-backed mitigation measures include:

Buffer Zones: Establishing non-sprayed strips of land between the treated field and sensitive areas, particularly water bodies, is a highly effective way to reduce pesticide transport via spray drift and runoff. acs.org The effectiveness of these buffers can be enhanced with dense vegetation. acs.org

Application Technology: Using specific application techniques, such as low-drift nozzles, can significantly reduce the amount of pesticide that moves off-target. numberanalytics.com

Use Restrictions: Regulatory labels may impose restrictions to minimize risk, such as reducing the total application rate per season or limiting the number of applications. nih.gov For products containing this compound, a restriction has been set allowing a maximum application of 75g of the active substance per hectare every two years to manage its environmental load. bayer.co.uk

Managing Fungicide Resistance: The repeated use of fungicides with a single site of action can lead to the selection of resistant pathogen populations, compromising the product's effectiveness. nih.gov this compound is a succinate (B1194679) dehydrogenase inhibitor (SDHI), a class of fungicides known to be at risk for resistance development. bayer.com The scientific strategies to manage this risk are crucial for the long-term sustainability of the compound and include:

Alternating Modes of Action: Rotating or mixing fungicides with different biochemical modes of action is a cornerstone of resistance management. numberanalytics.com This makes it less likely that a pathogen will develop resistance to multiple chemistries simultaneously. nih.gov Products containing this compound are often co-formulated with fungicides from other groups, such as prothioconazole (B1679736) (a DMI fungicide) and fluopyram (B1672901) (another SDHI, but from a different sub-group with incomplete cross-resistance), to provide built-in resistance management. bayer.co.uk

Limiting Applications: Restricting the number of times an at-risk fungicide can be applied per season reduces the selection pressure on the pathogen population. bayer.comfrac.info

These mitigation strategies are not static; they are based on ongoing research and monitoring, which allows for their refinement as new scientific evidence becomes available. nih.gov

Q & A

Q. How should longitudinal studies be structured to evaluate this compound resistance evolution in pathogen populations?

  • Methodological Answer : Monitor field isolates over multiple growing seasons using allele-specific PCR for resistance markers. Pair phenotypic data (e.g., EC₅₀ shifts) with population genetics analyses (e.g., Hardy-Weinberg equilibrium) to model resistance trajectories .

Data Presentation Guidelines

  • Table 1 : Example framework for reporting this compound efficacy

    Fungal StrainEC₅₀ (ppm)95% CIResistance Ratio vs. ControlReference
    Fusarium spp.0.150.12–0.181.0
  • Table 2 : Stability study parameters aligned with ICH guidelines:

    ConditionDurationDegradation (%)Major Degradant
    40°C/75% RH6 months2.3This compound-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.